molecular formula C16H17N3O2 B11951591 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline

Katalognummer: B11951591
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: VMTVFJIESCOLSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is an organic compound with a complex structure that includes both dimethylamino and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, while the nitro group can undergo redox reactions. These interactions can affect the compound’s behavior in biological systems and its reactivity in chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
  • N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylquinoxaline
  • N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide

Uniqueness

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is unique due to the presence of both dimethylamino and nitro groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C16H17N3O2

Molekulargewicht

283.32 g/mol

IUPAC-Name

N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]aniline

InChI

InChI=1S/C16H17N3O2/c1-12-10-15(19(20)21)8-9-16(12)17-11-13-4-6-14(7-5-13)18(2)3/h4-11H,1-3H3

InChI-Schlüssel

VMTVFJIESCOLSZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.